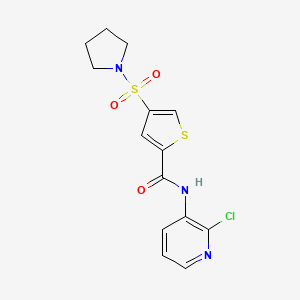
N-(2-chloro-3-pyridinyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chloro-3-pyridinyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as CP-690,550 or Tofacitinib, and it belongs to a class of drugs known as Janus kinase (JAK) inhibitors. JAK inhibitors have been shown to have a wide range of potential applications in medical research, including the treatment of autoimmune diseases, cancer, and other conditions.
作用機序
The mechanism of action of N-(2-chloro-3-pyridinyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide involves the inhibition of JAK enzymes. JAK enzymes play a key role in the signaling pathways that regulate immune function and inflammation. By inhibiting these enzymes, JAK inhibitors can reduce inflammation and improve symptoms in patients with autoimmune diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-chloro-3-pyridinyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide are complex and varied. In addition to its effects on JAK enzymes, this compound has been shown to have effects on other signaling pathways and cellular processes. These effects can include changes in gene expression, cell proliferation, and apoptosis.
実験室実験の利点と制限
N-(2-chloro-3-pyridinyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide has several advantages as a tool for scientific research. It has been extensively studied and is well-characterized, making it a reliable and consistent tool for experiments. However, there are also limitations to its use. JAK inhibitors can have off-target effects, and their use can be associated with adverse effects in some cases.
将来の方向性
There are many potential future directions for research on N-(2-chloro-3-pyridinyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide and other JAK inhibitors. One area of interest is the development of more selective JAK inhibitors that can target specific JAK enzymes and signaling pathways. Another area of interest is the use of JAK inhibitors in combination with other drugs to improve their efficacy and reduce adverse effects. Additionally, there is ongoing research into the potential use of JAK inhibitors in the treatment of other conditions, such as cancer and viral infections.
合成法
The synthesis of N-(2-chloro-3-pyridinyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide involves several steps, including the reaction of 2-chloro-3-pyridinecarboxylic acid with thionyl chloride to form 2-chloro-3-pyridinyl chloride. This intermediate is then reacted with 4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxylic acid to form the final product.
科学的研究の応用
N-(2-chloro-3-pyridinyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide has been extensively studied for its potential applications in medical research. One of the most promising areas of research is the treatment of autoimmune diseases, such as rheumatoid arthritis and psoriasis. JAK inhibitors have been shown to be effective in reducing inflammation and improving symptoms in patients with these conditions.
特性
IUPAC Name |
N-(2-chloropyridin-3-yl)-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O3S2/c15-13-11(4-3-5-16-13)17-14(19)12-8-10(9-22-12)23(20,21)18-6-1-2-7-18/h3-5,8-9H,1-2,6-7H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQWGMDLXOWQOPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CSC(=C2)C(=O)NC3=C(N=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloropyridin-3-yl)-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

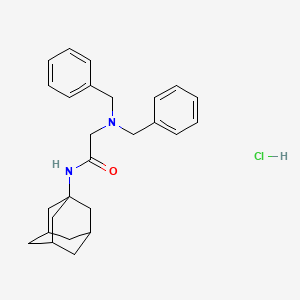
![6-amino-1-benzyl-3-methyl-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5205211.png)
![4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxy-N-[2-(3-methyl-2-pyridinyl)ethyl]benzamide](/img/structure/B5205216.png)
![({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}amine](/img/structure/B5205218.png)
![N~1~-[5-(N,N-diethylglycyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]-N~2~,N~2~-diethylglycinamide dihydrochloride hydrate](/img/structure/B5205234.png)

![2-ethyl-N-methyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B5205251.png)
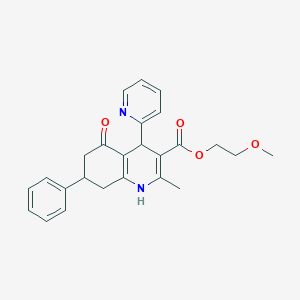
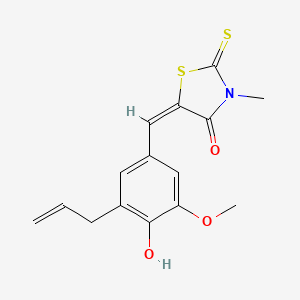
![2-chloro-N-{4-[5-({2-[(2-furylmethyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B5205266.png)
![ethyl 5-{[(3-chlorophenyl)amino]carbonyl}-2-{[(4-methoxyphenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5205271.png)
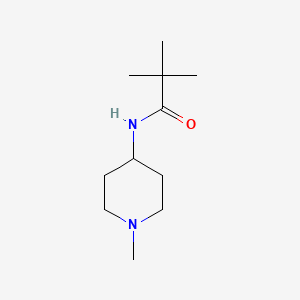

![2-methoxy-4-methyl-1-[4-(4-methylphenoxy)butoxy]benzene](/img/structure/B5205299.png)